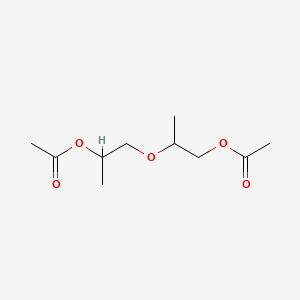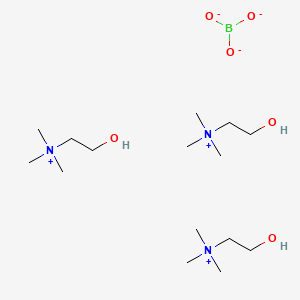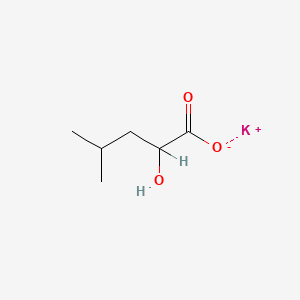
Potassium (1)-2-hydroxy-4-methylvalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (1)-2-hydroxy-4-methylvalerate is an organic compound that belongs to the class of carboxylic acid salts It is a potassium salt of 2-hydroxy-4-methylvaleric acid, which is a derivative of valeric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (1)-2-hydroxy-4-methylvalerate can be synthesized through the neutralization reaction of 2-hydroxy-4-methylvaleric acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:
2-hydroxy-4-methylvaleric acid+potassium hydroxide→Potassium (1)-2-hydroxy-4-methylvalerate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the large-scale neutralization of 2-hydroxy-4-methylvaleric acid with potassium hydroxide. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The resulting solution is then evaporated to obtain the solid potassium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (1)-2-hydroxy-4-methylvalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-4-methylvalerate or 2-carboxy-4-methylvalerate.
Reduction: Formation of 2-hydroxy-4-methylvalerol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Potassium (1)-2-hydroxy-4-methylvalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biochemical marker.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Potassium (1)-2-hydroxy-4-methylvalerate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can influence metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium (1)-2-hydroxyvalerate: Similar structure but lacks the methyl group at the fourth position.
Potassium (1)-2-hydroxy-3-methylvalerate: Similar structure but has the methyl group at the third position.
Potassium (1)-2-hydroxy-4-ethylvalerate: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
Potassium (1)-2-hydroxy-4-methylvalerate is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with enzymes and receptors, potentially leading to distinct pharmacological or biochemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
65178-12-3 |
|---|---|
Molekularformel |
C6H11KO3 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
potassium;2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.K/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
VSQFWUBOQZORTL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CC(C(=O)[O-])O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


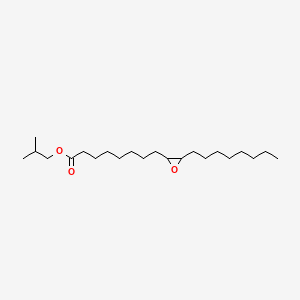
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)

![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)

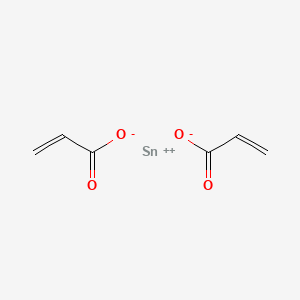
![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)

![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)

